Lipophilicity (Computed LogP) Comparison Against Key Structural Analogs
The computed LogP of 4-(3,5-Bis(trifluoromethyl)phenyl)-4-hydroxycyclohexanone (4.0549) exceeds that of three structurally related 4-hydroxycyclohexanone analogs by substantial margins: 4-hydroxy-4-phenylcyclohexanone (LogP 2.0173; Δ = +2.04), 4-hydroxy-4-(trifluoromethyl)cyclohexanone (LogP 1.4229; Δ = +2.63), and 4-(3,5-bis(trifluoromethyl)phenyl)cyclohexan-1-one (estimated Δ > 1.0 based on loss of H-bond donor) . This difference arises from the synergistic effect of the aromatic bis-CF3 substitution pattern combined with the tertiary alcohol, which collectively increase hydrophobicity while maintaining the same TPSA (37.3 Ų) as the non-fluorinated analog .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.0549 (TPSA = 37.3 Ų) |
| Comparator Or Baseline | 4-Hydroxy-4-phenylcyclohexanone: LogP = 2.0173, TPSA = 37.3 Ų; 4-Hydroxy-4-(trifluoromethyl)cyclohexanone: LogP = 1.4229, TPSA = 37.3 Ų |
| Quantified Difference | ΔLogP = +2.04 vs. 4-OH-4-Ph analog; ΔLogP = +2.63 vs. 4-OH-4-CF3 analog |
| Conditions | Computed values (Leyan/Chemscene databases); consistent TPSA across analogs confirms the LogP difference is driven by the bis-CF3-phenyl moiety |
Why This Matters
A LogP difference of >2 units translates to approximately 100-fold higher predicted membrane permeability, directly affecting the ADME properties of any downstream molecule constructed from this building block.
